![molecular formula C15H13BrO4S B6339374 2-[2-(5-Bromo-thiophen-2-yl)-vinyl]-4,6-dihydroxy-benzoic acid ethyl ester CAS No. 365542-98-9](/img/structure/B6339374.png)
2-[2-(5-Bromo-thiophen-2-yl)-vinyl]-4,6-dihydroxy-benzoic acid ethyl ester
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Overview
Description
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
Synthesis Analysis
The synthesis of thiophene derivatives often involves condensation reactions, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis
Thiophene is a five-membered ring made up of one sulfur as a heteroatom . The molecular structure of thiophene derivatives can vary greatly depending on the substituents attached to the thiophene ring .Chemical Reactions Analysis
Thiophene derivatives can undergo a variety of chemical reactions, including condensation reactions with various nucleophiles and electrophiles . For example, 5-Bromo-2,2-bithiophene can react with various aryl iodides bearing an electron-donating or electron-withdrawing substituent .Physical And Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives can vary greatly depending on their structure. For example, Thiophene-2-boronic acid pinacol ester has a molecular weight of 210.10, and it appears as a powder or crystals . Its melting point is 65-70 °C .Scientific Research Applications
Suzuki-Miyaura Coupling Reactions
The compound can be used in Suzuki-Miyaura coupling reactions, which are widely applied transition metal catalysed carbon–carbon bond forming reactions . This reaction is known for its mild and functional group tolerant reaction conditions, making it a popular choice for creating new compounds .
Synthesis of Organic Semiconductors
Thiophene derivatives, such as this compound, play a significant role in the advancement of organic semiconductors . Organic semiconductors have a wide range of applications in electronics due to their flexibility, light weight, and ease of fabrication .
3. Fabrication of Organic Field-Effect Transistors (OFETs) Thiophene-based compounds are also used in the fabrication of Organic Field-Effect Transistors (OFETs) . OFETs are a type of transistor that utilizes an organic semiconductor in its channel .
4. Production of Organic Light-Emitting Diodes (OLEDs) The compound can be used in the production of Organic Light-Emitting Diodes (OLEDs) . OLEDs are used in the creation of digital displays in devices such as television screens, computer monitors, and portable systems such as smartphones .
Corrosion Inhibitors
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They can protect metals from corrosion, thereby extending the life of metal structures and components .
6. Sensitive Determination of Free Fatty Acids The compound has been used for the sensitive determination of free fatty acids in ginkgo nut and ginkgo leaf by high performance liquid chromatography with fluorescence detection .
Mechanism of Action
The mechanism of action of thiophene derivatives can vary greatly depending on their structure and the biological system they interact with . For example, some thiophene derivatives are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Safety and Hazards
Future Directions
Thiophene derivatives continue to be a topic of interest in various fields, including medicinal chemistry, material science, and industrial chemistry . Future research may focus on developing new synthesis methods, exploring new applications, and improving the understanding of their mechanisms of action .
properties
IUPAC Name |
ethyl 2-[(E)-2-(5-bromothiophen-2-yl)ethenyl]-4,6-dihydroxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO4S/c1-2-20-15(19)14-9(7-10(17)8-12(14)18)3-4-11-5-6-13(16)21-11/h3-8,17-18H,2H2,1H3/b4-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXSYGIOVULQOSQ-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1O)O)C=CC2=CC=C(S2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(C=C(C=C1O)O)/C=C/C2=CC=C(S2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(5-Bromo-thiophen-2-yl)-vinyl]-4,6-dihydroxy-benzoic acid ethyl ester |
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